molecular formula C25H29NO5 B2600013 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 903201-25-2

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2600013
CAS No.: 903201-25-2
M. Wt: 423.509
InChI Key: ZXAGQKXAORSMBV-UHFFFAOYSA-N
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Description

The compound 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic molecule belonging to the chromenone family. Chromenones, also known as flavones, are a class of compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromenone core substituted with a methoxyphenyl group and a dimethylmorpholinoethoxy side chain, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Claisen-Schmidt condensation reaction between an appropriate acetophenone and benzaldehyde derivative, followed by cyclization.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Dimethylmorpholinoethoxy Side Chain: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the chromenone core with 2-(2,6-dimethylmorpholino)ethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the chromenone core or the methoxyphenyl group, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydrochromenones or reduced methoxyphenyl derivatives.

    Substitution: Various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

Biologically, compounds with chromenone cores are known for their antioxidant, anti-inflammatory, and anticancer properties. This specific compound could be studied for its potential to modulate biological pathways involved in these processes.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Chromenone derivatives have been explored as treatments for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chromenone core can interact with various biological macromolecules, potentially inhibiting or modulating their activity. The methoxyphenyl and dimethylmorpholinoethoxy groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxyflavone: A chromenone derivative known for its neuroprotective and anti-inflammatory properties.

    Apigenin: Another flavone with significant antioxidant and anticancer activities.

    Chrysin: A flavone studied for its potential anxiolytic and anti-inflammatory effects.

Uniqueness

Compared to these similar compounds, 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitutions, which may confer distinct biological activities and chemical reactivity. The presence of the dimethylmorpholinoethoxy side chain, in particular, could enhance its solubility, bioavailability, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-16-14-26(15-17(2)30-16)11-12-29-21-9-10-22-23(13-21)31-18(3)24(25(22)27)19-5-7-20(28-4)8-6-19/h5-10,13,16-17H,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAGQKXAORSMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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